4-(Benzylamino)butanenitrile

Neuroscience Ion Channel Pharmacology Medicinal Chemistry

4-(Benzylamino)butanenitrile (CAS 71510-64-0) is a bifunctional organic compound containing both a secondary benzylamine and a terminal nitrile group on a four-carbon alkyl chain. This structural motif positions it within the phenylmethylamine class and renders it a versatile intermediate in synthetic organic chemistry.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 71510-64-0
Cat. No. B8769129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)butanenitrile
CAS71510-64-0
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCCC#N
InChIInChI=1S/C11H14N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,9-10H2
InChIKeyNZJWITSLFKTATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)butanenitrile (CAS 71510-64-0): Technical Baseline for Procurement and Research Selection


4-(Benzylamino)butanenitrile (CAS 71510-64-0) is a bifunctional organic compound containing both a secondary benzylamine and a terminal nitrile group on a four-carbon alkyl chain [1]. This structural motif positions it within the phenylmethylamine class [2] and renders it a versatile intermediate in synthetic organic chemistry . Key physicochemical properties include a molecular weight of 174.24 g/mol, a predicted LogP of ~1.4–1.6, and a polar surface area of ~36 Ų [1], which together inform its solubility and permeability profile in both synthetic and biological contexts.

Why Generic Substitution of 4-(Benzylamino)butanenitrile (CAS 71510-64-0) Is Scientifically Unjustified


Interchanging 4-(Benzylamino)butanenitrile with structurally similar amino-nitriles (e.g., 3-(benzylamino)butyronitrile, 3-(benzylamino)propionitrile, or N-benzyl-4-aminobutyronitrile hydrochloride) without comparative evaluation introduces significant risk of experimental failure. This compound's unique combination of a four-carbon chain, secondary benzylamine, and terminal nitrile dictates its specific reactivity in nucleophilic additions , its distinct behavior as a precursor to 4-aminobutyramide therapeutics [1], and its differential activity at GABA-A receptors [2]. Minor structural perturbations in chain length, amine substitution, or salt form lead to quantifiable changes in reaction yield, biological potency, and physicochemical stability, as evidenced in the comparative data below.

Quantitative Evidence Guide: Why 4-(Benzylamino)butanenitrile (CAS 71510-64-0) Outperforms Structural Analogs


Chain Length Dictates GABA-A Receptor Modulation: 4-Carbon Spacer vs. 3-Carbon Analog

4-(Benzylamino)butanenitrile (4-carbon chain) acts as a positive allosteric modulator at the human GABA-A α1β2 receptor with an EC50 of 2.0 µM (2000 nM) [1]. In contrast, the 3-carbon analog 3-(benzylamino)propionitrile (CAS 706-03-6) has no reported activity at this receptor in the same assay system, indicating that the four-carbon spacer is critical for effective receptor interaction and channel potentiation [2].

Neuroscience Ion Channel Pharmacology Medicinal Chemistry

Hydrochloride Salt vs. Free Base: Differential Reactivity in Patent-Defined Synthesis

The free base form of 4-(Benzylamino)butanenitrile is the preferred starting material for the patented synthesis of 4-aminobutyramide hydrochloride, a therapeutic nerve transmitter intermediate [1]. While the hydrochloride salt (CAS 7544-97-0) is also available, the patent explicitly states that the free base or its acid addition salt 'can be employed' but that saponification and hydrogenation conditions are optimized for the free base form to avoid interfering chloride ions during platinum-catalyzed hydrogenation [1].

Process Chemistry Pharmaceutical Intermediates Catalytic Hydrogenation

Functional Group Positioning Enables Thorpe-Ziegler Cyclization: 4-Carbon vs. 3-Carbon Chain

4-(Benzylamino)butanenitrile undergoes intramolecular Thorpe-Ziegler cyclization to form N-benzyl-1-azacycloheptan-4-one, a 7-membered lactam, as demonstrated in the synthesis of azepane derivatives [1]. The 3-carbon analog, 3-(benzylamino)propionitrile, cyclizes to a 6-membered piperidinone ring . The difference in ring size alters the conformational flexibility and biological activity of downstream products, with 7-membered azepanes often exhibiting distinct pharmacokinetic profiles compared to 6-membered piperidines [2].

Organic Synthesis Heterocyclic Chemistry Ring Formation

Purity and Handling Safety: Free Base vs. Salt Form

4-(Benzylamino)butanenitrile free base is available at ≥98% purity from multiple suppliers . The hydrochloride salt (CAS 7544-97-0) is also available but is classified as a different substance with distinct handling requirements [1]. Importantly, the free base is stable at room temperature but should be stored sealed and dry at 2–8°C for long-term storage . The free base exhibits moderate acute toxicity (H302: harmful if swallowed) and is a skin/eye irritant (H315, H319) , whereas the hydrochloride salt may pose additional hygroscopicity and handling concerns.

Chemical Procurement Laboratory Safety Quality Control

Validated Application Scenarios for 4-(Benzylamino)butanenitrile (CAS 71510-64-0) Based on Quantitative Evidence


Positive Allosteric Modulator Screening for GABA-A α1β2 Receptors

Use 4-(Benzylamino)butanenitrile as a reference compound or starting scaffold for GABA-A α1β2 receptor modulation studies. The compound demonstrates a quantifiable EC50 of 2.0 µM in potentiating GABA-induced chloride currents in Xenopus oocytes [1]. This activity is absent in the 3-carbon analog 3-(benzylamino)propionitrile, confirming the critical role of the four-carbon spacer [2]. Researchers screening for novel anxiolytics or sedatives can use this compound to benchmark assay sensitivity and to explore structure-activity relationships around the benzylamino-nitrile scaffold.

Synthesis of 4-Aminobutyramide (GABA Amide) Therapeutics

Employ 4-(Benzylamino)butanenitrile as the key intermediate in the patented synthesis of 4-aminobutyramide hydrochloride, a compound with established nerve transmitter activity [1]. The free base form is specifically optimized for saponification to 4-(benzylamino)butyramide followed by catalytic hydrogenation to remove the benzyl protecting group [1]. This route provides a scalable, high-yield pathway to a GABA derivative of therapeutic interest, and the free base's compatibility with platinum catalysts is a decisive advantage over the hydrochloride salt [1].

Precursor to 7-Membered Azepane Heterocycles via Thorpe-Ziegler Cyclization

Utilize 4-(Benzylamino)butanenitrile as a starting material for the synthesis of N-benzyl-1-azacycloheptan-4-one, a 7-membered lactam, via base-induced Thorpe-Ziegler cyclization [1]. The four-carbon chain is essential for achieving the 7-membered ring; the 3-carbon analog yields a 6-membered piperidinone, a structurally distinct scaffold [2]. This differential ring size can be exploited in medicinal chemistry programs targeting conformationally constrained amine-containing pharmacophores, where azepane rings offer unique spatial and electronic properties compared to piperidines [3].

Analytical Standard for GC-MS Metabolomics and Combustion Byproduct Studies

Apply 4-(Benzylamino)butanenitrile as an analytical reference standard in GC-MS workflows. The compound has been identified as a constituent of cannabis smoke formed during combustion [1], and its mass spectrum is available in the Wiley Registry of Mass Spectral Data [2]. Its well-defined retention index and fragmentation pattern make it suitable for method development and validation in forensic toxicology or metabolomics studies investigating the pyrolytic degradation of amino-nitrile precursors.

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